2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid

Vue d'ensemble

Description

. This compound is used extensively in research due to its unique properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid can be synthesized through several methods. One common approach involves the deuteration of 2-Hydroxy-2-methylpropanoic acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of specialized equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Functional Group Transformations

While direct studies on this compound are sparse, analogous α-hydroxy acids undergo the following reactions, which are likely applicable:

Table 1: Hypothetical Reactions Based on Structural Analogues

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | Alcohol + H₂SO₄ (catalytic) | Corresponding deuterated ester |

| Oxidation | KMnO₄ (acidic conditions) | 2-Oxo-2-methylpropanoic acid |

| Decarboxylation | Heat (200–300°C) | Isobutylene-d₆ + CO₂ |

Notes :

-

Esterification and oxidation pathways are inferred from non-deuterated 2-hydroxy-2-methylpropanoic acid chemistry .

-

Decarboxylation is speculative but consistent with thermal behavior of α-hydroxy acids.

Stability and Solubility Considerations

-

Chloroform : Slight solubility when heated.

-

DMSO/Methanol : Moderate solubility.

-

Aqueous systems : Limited solubility, necessitating polar aprotic solvents for reactions.

Thermal Stability :

Industrial and Biochemical Implications

Applications De Recherche Scientifique

Metabolic Research

One of the primary applications of 2-Hydroxy-2-methyl-d3-propanoic acid is in metabolic research. The deuterium labeling allows for precise tracking of metabolic pathways in biological systems. Researchers utilize this compound to study:

- Metabolic Flux Analysis : By incorporating deuterated compounds into metabolic pathways, scientists can trace the flow of metabolites through various biochemical processes. This is crucial for understanding cellular metabolism and the effects of different substrates on metabolic rates.

- Kinetic Studies : The isotopic composition aids in determining reaction kinetics and enzyme activity. For instance, researchers can measure the rate of conversion of 2-Hydroxy-2-methyl-d3-propanoic acid into other metabolites, providing insights into enzyme efficiency and substrate specificity.

Pharmaceutical Applications

The compound also serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to be used in:

- Synthesis of Chiral Drugs : The presence of a hydroxyl group and a methyl group adjacent to a carboxylic acid makes it a valuable building block for creating chiral molecules, which are essential in drug design and development.

- Drug Metabolism Studies : The deuterated form can be used to investigate the metabolism of drugs within the body, helping researchers understand how drugs are processed and their potential effects on human health.

Environmental Studies

In environmental science, 2-Hydroxy-2-methyl-d3-propanoic acid is utilized for:

- Tracing Organic Pollutants : The compound can be employed as a tracer in studies examining the degradation pathways of organic pollutants in various ecosystems. Its isotopic signature helps differentiate between natural and anthropogenic sources of pollution.

Chemical Synthesis

In organic chemistry, 2-Hydroxy-2-methyl-d3-propanoic acid is used as:

- Synthetic Intermediate : It acts as a precursor for synthesizing other complex organic compounds. Its ability to participate in various chemical reactions makes it versatile for developing new materials or chemicals.

- Metabolic Pathway Tracing : A study conducted by researchers at Cambridge University utilized deuterated 2-Hydroxy-2-methylpropanoic acid to trace metabolic pathways in cancer cells, revealing insights into altered metabolism associated with tumor growth.

- Pharmaceutical Development : A pharmaceutical company reported using this compound in the synthesis of a new anti-inflammatory drug, demonstrating its utility as a chiral building block that improved the drug's efficacy and reduced side effects.

- Environmental Impact Assessment : In an investigation published in Environmental Science & Technology, scientists employed deuterated 2-Hydroxy-2-methylpropanoic acid to track the degradation of pesticides in soil samples, highlighting its role in assessing environmental contamination.

Mécanisme D'action

The mechanism by which 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid exerts its effects involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-2-methylpropanoic acid: This is the non-deuterated form of the compound and shares similar chemical properties.

Lactic acid, 2-methyl-: Another similar compound with comparable structural features.

α-Hydroxyisobutyric acid: This compound also shares structural similarities and is used in similar applications.

Uniqueness

The uniqueness of 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid lies in its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool for scientists .

Activité Biologique

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 acid (CAS No. 40662-45-1) is a deuterated derivative of 2-hydroxy-2-methylpropanoic acid, which is known for its potential biological activities. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique structural properties and interactions with biological systems.

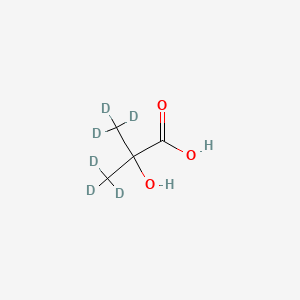

Chemical Structure and Properties

The chemical formula of this compound is . Its structure consists of a hydroxyl group and a methyl group attached to a propanoic acid backbone, with deuterium isotopes replacing hydrogen atoms. This modification can influence the compound's metabolic pathways and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The compound has been studied for its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular energy metabolism.

Key Mechanistic Insights:

- Inhibition of PDHK : Research indicates that derivatives of this compound can inhibit PDHK with significant potency. For example, certain amides derived from this acid exhibit IC50 values in the nanomolar range, demonstrating their potential as metabolic regulators .

- Enhancement of Metabolic Flux : In human fibroblast studies, the compound has been shown to enhance the oxidation of lactate into carbon dioxide, indicating its role in promoting aerobic metabolism .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Metabolic Regulation : By inhibiting PDHK, the compound can increase the activity of pyruvate dehydrogenase (PDH), leading to enhanced glucose oxidation and reduced lactate levels in tissues .

- Potential Therapeutic Applications : The compound's ability to modulate energy metabolism suggests possible applications in conditions characterized by metabolic dysregulation, such as diabetes and obesity.

Case Studies

- In Vivo Studies : In Sprague-Dawley rats, administration of certain derivatives resulted in increased ex vivo activity of PDH across muscle and liver tissues. This suggests that these compounds can effectively enhance metabolic processes in vivo .

- Cellular Studies : In vitro studies have demonstrated that treatment with this compound leads to significant changes in cellular metabolism and gene expression patterns related to energy homeostasis .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440609 | |

| Record name | 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40662-45-1 | |

| Record name | 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.